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Compound of Interest

Compound Name: 3-(3-Chlorophenyl)benzaldehyde

Cat. No.: B1598066 Get Quote

An In-depth Technical Guide to 3-(3-Chlorophenyl)benzaldehyde

Abstract
This technical guide provides a comprehensive overview of 3-(3-Chlorophenyl)benzaldehyde,

a substituted biphenyl carbaldehyde of significant interest in modern organic synthesis. The

document details the compound's core physicochemical properties, spectroscopic signature,

and principal synthetic methodologies, with a focus on the Suzuki-Miyaura cross-coupling

reaction. We explore the mechanistic underpinnings of its synthesis, its potential applications

as a versatile building block in medicinal chemistry and materials science, and essential safety

and handling protocols. This guide is intended for researchers, chemists, and drug

development professionals seeking to leverage this compound in their work.

Compound Identification and Physicochemical
Properties
3-(3-Chlorophenyl)benzaldehyde, also known by its IUPAC name 3'-Chloro-[1,1'-biphenyl]-3-

carbaldehyde, is an aromatic compound featuring a biphenyl core. This structure is

functionalized with a chlorine atom on one phenyl ring and a formyl (aldehyde) group on the

other, both at the meta-position. This specific arrangement of functional groups makes it a

valuable and versatile intermediate in the synthesis of more complex molecular architectures.
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The fundamental properties and identifiers for 3-(3-Chlorophenyl)benzaldehyde are

summarized below. These values are critical for both theoretical modeling and practical

laboratory applications.

Property Value Source

IUPAC Name
3'Chloro-[1,1'-biphenyl]-3-

carbaldehyde
N/A

CAS Number 400745-60-0 [1]

Molecular Formula C₁₃H₉ClO Derived

Molecular Weight 216.66 g/mol Derived

Appearance
White to off-white crystalline

powder
[2]

Melting Point 106-109 °C [2]

Boiling Point 137 °C at 3 torr [2]*

*Note: Physical property data is for the isomeric compound 4-(3-Chlorophenyl)benzaldehyde

and should be considered an approximation.

Spectroscopic Characterization
Definitive structural elucidation of 3-(3-Chlorophenyl)benzaldehyde relies on a combination of

spectroscopic techniques. While specific spectra for this compound are not widely published,

its structure allows for the confident prediction of key spectroscopic features based on well-

established principles.[3][4]

Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong, characteristic

absorption bands for the aldehyde group. A sharp peak around 1700-1710 cm⁻¹ corresponds

to the C=O carbonyl stretch. Additionally, two weaker C-H stretching bands for the aldehyde

proton should appear between 2700-2850 cm⁻¹.[5] Aromatic C-H and C=C stretching

vibrations will be present in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.

The C-Cl stretch will appear in the fingerprint region, typically below 800 cm⁻¹.
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¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum will

provide clear diagnostic signals. The most downfield signal will be a singlet for the aldehyde

proton (–CHO), expected around δ 9.9-10.1 ppm. The aromatic region (δ 7.0-8.0 ppm) will

display a complex pattern of multiplets corresponding to the eight protons on the

disubstituted biphenyl rings.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The carbon NMR spectrum will be

distinguished by the aldehyde carbonyl carbon signal significantly downfield, around δ 190-

195 ppm. The spectrum will also show twelve distinct signals in the aromatic region (δ 120-

145 ppm) for the carbons of the biphenyl core.

Mass Spectrometry (MS): Electron Ionization (EI) mass spectrometry should reveal a

molecular ion peak (M⁺) at m/z ≈ 216, corresponding to the molecular weight. A

characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak at

approximately one-third the intensity of the M⁺ peak) would also be expected.

Synthesis via Suzuki-Miyaura Cross-Coupling
The most efficient and widely adopted method for constructing the biphenyl core of 3-(3-
Chlorophenyl)benzaldehyde is the palladium-catalyzed Suzuki-Miyaura cross-coupling

reaction.[1] This Nobel Prize-winning methodology provides a robust pathway for forming

carbon-carbon bonds between aryl halides and arylboronic acids.

The synthesis involves the reaction of 3-bromobenzaldehyde with 3-chlorophenylboronic acid

in the presence of a palladium catalyst and a base.

Experimental Workflow Diagram
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Reaction Setup

Reaction Execution

Work-up & Isolation

Purification

Charge reaction vessel with:
- 3-Bromobenzaldehyde (1.0 eq)

- 3-Chlorophenylboronic acid (1.1 eq)
- Pd Catalyst (e.g., Pd(PPh₃)₄, 0.02 eq)

- Base (e.g., K₂CO₃, 2.0 eq)

Add degassed solvent system
(e.g., Toluene/Ethanol/Water)

Step 1

Heat mixture to reflux
(e.g., 80-90 °C) under inert

atmosphere (N₂ or Ar)

Monitor reaction progress
by TLC or LC-MS until starting
material is consumed (2-12 h)

Step 2

Cool to room temperature.
Add water and extract with

an organic solvent (e.g., Ethyl Acetate)

Wash combined organic layers
with brine, dry over Na₂SO₄,

and filter

Concentrate solvent in vacuo
to yield crude product

Purify crude solid by
column chromatography

(Silica gel, Hexane/EtOAc gradient)
or recrystallization

I

Final Product:
3-(3-Chlorophenyl)benzaldehyde

Click to download full resolution via product page

Caption: Experimental workflow for Suzuki-Miyaura synthesis.
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Detailed Protocol
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar

and reflux condenser, add 3-bromobenzaldehyde (1.0 eq), 3-chlorophenylboronic acid (1.1

eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.02 eq).

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon)

three times to ensure an oxygen-free environment.

Solvent Addition: Add a degassed solvent mixture, such as toluene, ethanol, and water (e.g.,

in a 4:1:1 ratio), via cannula or syringe.

Reaction: Heat the reaction mixture to reflux (typically 80-90 °C) with vigorous stirring.

Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or

Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete

within 2-12 hours.

Work-up: Upon completion, cool the mixture to room temperature. Dilute with water and

transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate,

filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Purification: Purify the crude solid by flash column chromatography on silica gel using a

hexane/ethyl acetate eluent system or by recrystallization to yield pure 3-(3-
Chlorophenyl)benzaldehyde.

Mechanistic Insight: The Suzuki Catalytic Cycle
The success of the Suzuki coupling lies in its well-defined catalytic cycle, which efficiently

constructs the C-C bond while regenerating the active catalyst.
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Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 3-

bromobenzaldehyde, forming a Pd(II) complex. This is often the rate-limiting step.

Transmetalation: The boronic acid, activated by the base to form a more nucleophilic

boronate species, transfers its 3-chlorophenyl group to the palladium center, displacing the

halide.

Reductive Elimination: The two organic groups (the benzaldehyde and chlorophenyl

moieties) are eliminated from the palladium center, forming the new C-C bond of the final

product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle.

Applications in Research and Drug Development
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Substituted biphenyls are privileged structures in medicinal chemistry and materials science

due to their rigid yet conformationally flexible nature.[1] 3-(3-Chlorophenyl)benzaldehyde
serves as a key precursor for a variety of high-value compounds.

Medicinal Chemistry: The biphenyl motif is central to numerous pharmaceuticals, including

the anti-inflammatory drug flurbiprofen and the fungicide boscalid.[1] Aldehydes are highly

versatile functional groups that can be readily converted into amines, alcohols, carboxylic

acids, and heterocycles. This compound is therefore an ideal starting point for synthesizing

libraries of novel biphenyl derivatives for screening as potential drug candidates. For

instance, it could be used in the synthesis of analogues of trazodone, an antidepressant,

where arylpiperazine moieties are key pharmacophores.[6]

Materials Science: Biphenyl derivatives are foundational components in the development of

liquid crystals, organic light-emitting diodes (OLEDs), and advanced polymers. The specific

substitution pattern of 3-(3-Chlorophenyl)benzaldehyde can be used to fine-tune the

electronic and photophysical properties of these materials.

Safety, Handling, and Disposal
As a fine chemical intermediate, 3-(3-Chlorophenyl)benzaldehyde requires careful handling

in a controlled laboratory environment. While specific toxicity data for this compound is limited,

information from related structures like 3-chlorobenzaldehyde provides a strong basis for safety

protocols.[7][8][9][10]

Hazard Identification
Based on analogous compounds, 3-(3-Chlorophenyl)benzaldehyde should be treated as a

hazardous substance with the following GHS classifications:

H315: Causes skin irritation.[7][9]

H319: Causes serious eye irritation.[7][9]

H335: May cause respiratory irritation.[7][9]

Signal Word: Warning
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Recommended Handling and Storage
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical

fume hood.[7] Facilities should be equipped with an eyewash station and safety shower.[7]

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant

gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[7][9]

Handling Precautions: Avoid contact with skin, eyes, and clothing.[7] Avoid breathing dust or

fumes. Wash hands thoroughly after handling.[7]

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from

incompatible substances and sources of ignition.[7]

Disposal
Dispose of waste material in accordance with local, state, and federal regulations. Do not allow

the product to enter drains or waterways.[8] Disposal should be handled by a licensed

professional waste disposal service.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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